

An In-Depth Technical Guide to 6-Methylnicotinoyl Chloride

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Compound of Interest

Compound Name: 6-Methylnicotinoyl chloride

Cat. No.: B1358091

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-Methylnicotinoyl chloride**, a key reagent in synthetic chemistry. It details the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Core Properties and Identification

6-Methylnicotinoyl chloride is a derivative of nicotinic acid featuring a methyl group at the 6-position of the pyridine ring and a highly reactive acyl chloride at the 3-position.^[1] This structure makes it a valuable intermediate for introducing the 6-methylnicotinoyl moiety into target molecules.^[1]

Key Data Summary

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO	[1][2]
Molecular Weight	155.58 g/mol	[1][2]
Exact Mass	155.01400 Da	[1]
CAS Number	51598-76-6	[1][2]
Synonyms	6-methylpyridine-3-carbonyl chloride, 6-methyl-3-pyridinecarbonyl chloride	[1]
Appearance	White to light yellow powder or crystalline solid	[3]

Synthesis and Mechanism

The primary and most common method for synthesizing **6-Methylnicotinoyl chloride** is through the chlorination of its corresponding carboxylic acid, 6-methylnicotinic acid. This conversion is a standard procedure in organic chemistry, typically employing thionyl chloride (SOCl₂) as the chlorinating agent.

Underlying Causality of Reagent Choice

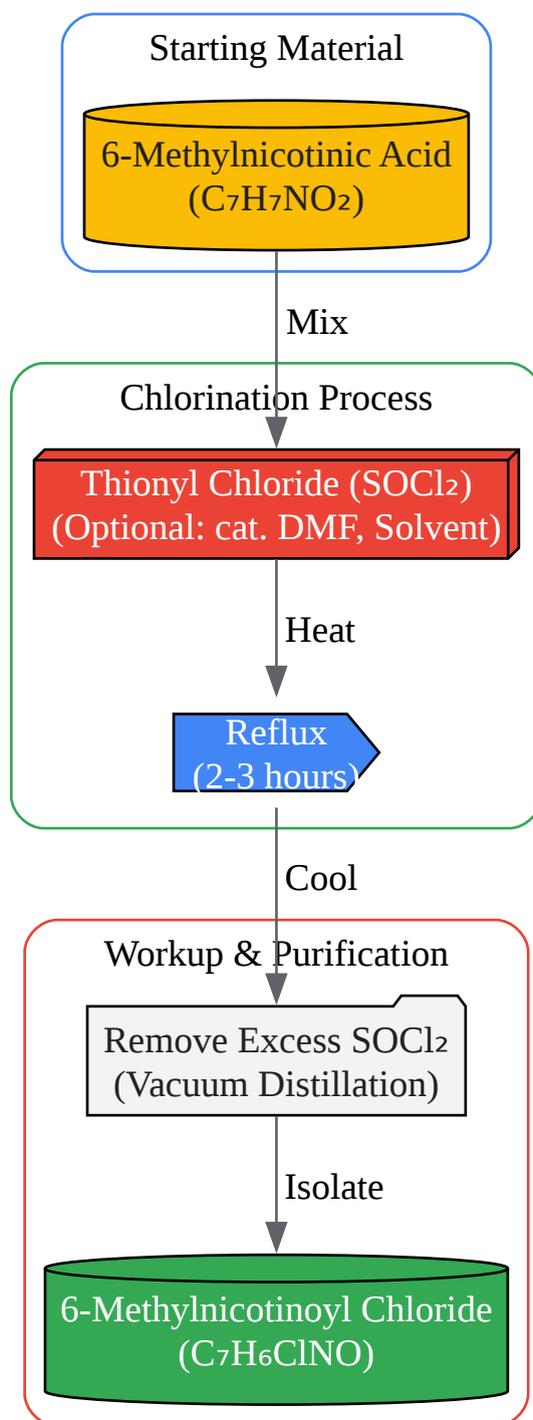
Thionyl chloride is preferred for this synthesis due to its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the final product. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating the attack by the chloride ion. While other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used, thionyl chloride offers a reliable and scalable solution for laboratory and industrial production.[1]

Standard Laboratory Synthesis Protocol

- Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 6-methylnicotinic acid.

- **Reagent Addition:** Add an excess of thionyl chloride (SOCl_2), typically 2-5 equivalents. An inert solvent such as dichloromethane or chloroform can be used.^[1] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
- **Reaction:** The mixture is gently refluxed for 2-3 hours.^[4] The progress of the reaction can be monitored by the cessation of gas evolution.
- **Workup:** After the reaction is complete, the excess thionyl chloride is removed under vacuum.^[4] The resulting crude **6-Methylnicotinoyl chloride** can then be purified by distillation or crystallization.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **6-Methylnicotinoyl chloride**.

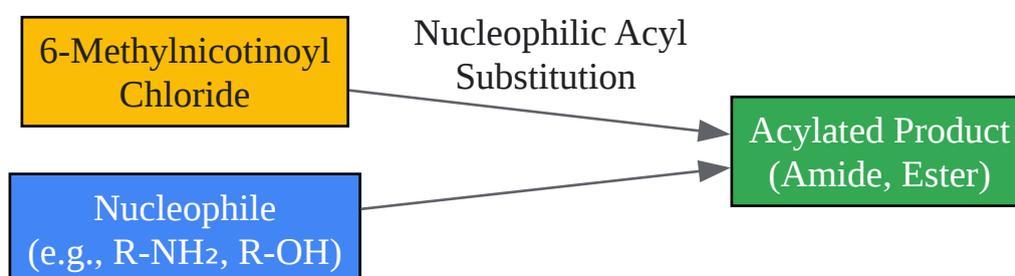
Chemical Reactivity and Applications

The high reactivity of **6-Methylnicotinoyl chloride** is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack, making the compound an excellent acylating agent.[1]

Core Reactivity Principle

The primary mode of reaction is nucleophilic acyl substitution. Nucleophiles such as amines, alcohols, and water readily attack the carbonyl carbon, leading to the displacement of the chloride ion and the formation of amides, esters, and carboxylic acids, respectively.[1][3] This reactivity is fundamental to its utility as a building block in organic synthesis.

Reactivity Diagram



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Caption: General reaction pathway for **6-Methylnicotinoyl chloride**.

Applications in Drug Development and Research

6-Methylnicotinoyl chloride is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

- **Pharmaceutical Synthesis:** It serves as a key building block for introducing the 6-methylnicotinoyl moiety into potential drug candidates. The formation of amide or ester linkages is a common strategy in medicinal chemistry to connect different fragments of a molecule, and this reagent provides an efficient way to do so.[1]
- **Agrochemicals:** The compound is used in the development of new pesticides and herbicides. [1] The nicotinoyl scaffold is present in a class of insecticides known as neonicotinoids, highlighting the importance of its derivatives in this field.

Handling and Safety

As an acyl chloride, **6-Methylnicotinoyl chloride** must be handled with care.

- Hazards: It is corrosive and causes severe skin burns and eye damage.[5] It is also highly reactive with water and moisture, releasing corrosive hydrogen chloride gas upon hydrolysis. [1]
- Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation from moisture.

References

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